9-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
9-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound that features a benzimidazole moiety linked to a tetrahydrocarbazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the alkylation of benzimidazole with a suitable alkyl halide, followed by cyclization to form the tetrahydrocarbazole ring. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, 9-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-2,3,4,9-tetrahydro-1H-carbazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its benzimidazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its efficacy in various disease models and its potential as a drug candidate .
Industry
Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its optoelectronic properties make it a valuable component in the design of new materials with improved performance .
Mechanism of Action
The mechanism of action of 9-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and tetrahydrocarbazole analogs. Examples include:
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
- 1-(2-ethoxyethyl)-1H-benzo[d]imidazole
- 2-(1H-benzo[d]imidazol-2-yl)acetate
Uniqueness
What sets 9-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-2,3,4,9-tetrahydro-1H-carbazole apart is its unique combination of the benzimidazole and tetrahydrocarbazole structures. This dual functionality provides a versatile platform for the development of new compounds with diverse applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in both research and industry .
Properties
IUPAC Name |
9-[2-(1H-benzimidazol-2-yl)ethyl]-1,2,3,4-tetrahydrocarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c1-5-11-19-15(7-1)16-8-2-6-12-20(16)24(19)14-13-21-22-17-9-3-4-10-18(17)23-21/h1,3-5,7,9-11H,2,6,8,12-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFXYBMJWNRDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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